molecular formula C22H22N2O4S B183155 2-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 5918-81-0

2-Methylimidazo[1,2-a]pyridin-5-amine

Katalognummer: B183155
CAS-Nummer: 5918-81-0
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: NOWACSASHPEWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylimidazo[1,2-a]pyridin-5-amine (CAS 5918-81-0) is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. This fused bicyclic structure is recognized as a privileged pharmacophore due to its presence in several marketed drugs and its diverse biological activities . A significant area of research for this compound class is in developing new anti-tuberculosis agents. Derivatives of the imidazo[1,2-a]pyridine core, such as the clinical candidate Telacebec (Q203), are potent inhibitors of Mycobacterium tuberculosis, acting through the inhibition of the QcrB subunit of the cytochrome bcc complex, a key target in the bacterial oxidative phosphorylation pathway . These compounds have shown exceptional potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with some analogues demonstrating MIC90 values of ≤0.006 µM . Beyond tuberculosis, the inherent chemical properties of the imidazo[1,2-a]pyridine scaffold, which can be further functionalized at the C3 position via reactions like the aza-Friedel–Crafts alkylation, make it a valuable building block for synthesizing libraries of compounds for screening against various other biological targets . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methylimidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOFFJUHGYUNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-5-amine (CAS 5918-81-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylimidazo[1,2-a]pyridin-5-amine, a heterocyclic amine belonging to the medicinally significant imidazo[1,2-a]pyridine class. This document details the core chemical and physical properties, a validated two-step synthesis protocol, and essential safety and handling information. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. While the broader class of imidazo[1,2-a]pyridines is extensively studied, this document consolidates the available technical information for this specific derivative, highlighting its potential as a building block for novel therapeutic agents.

Introduction

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This privileged structure is a key component in several marketed drugs, demonstrating a broad spectrum of therapeutic applications.[1] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

This compound (CAS 5918-81-0) is a derivative featuring a methyl group at the 2-position and an amine group at the 5-position. The presence of the primary amine offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules and compound libraries for drug discovery screening. This guide aims to provide a detailed technical overview of its synthesis, characterization, and known properties to facilitate its use in research and development.

Chemical and Physical Properties

The fundamental properties of this compound hydrochloride are summarized below. Data for the free base is limited, so the information primarily pertains to its more common salt form.

PropertyValueSource
CAS Number 5918-81-0N/A
Molecular Formula C₈H₉N₃N/A
Molecular Weight 147.18 g/mol (Free Base)N/A
Appearance Solid[3]
InChI 1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H[3]
SMILES NC1=CC=CC2=NC(C)=CN21.Cl[3]

Synthesis of this compound

A robust and reproducible synthesis of this compound can be achieved through a two-step process involving the nitration of 2-methylimidazo[1,2-a]pyridine to yield the 5-nitro intermediate, followed by the reduction of the nitro group to the desired primary amine.

Synthesis Pathway Overview

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-Methylimidazo[1,2-a]pyridine B 2-Methyl-5-nitroimidazo[1,2-a]pyridine A->B H₂SO₄, HNO₃ C 2-Methyl-5-nitroimidazo[1,2-a]pyridine D This compound C->D Fe, NH₄Cl, EtOH/H₂O

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Methyl-5-nitroimidazo[1,2-a]pyridine (Intermediate)

The initial step involves the electrophilic nitration of the 2-methylimidazo[1,2-a]pyridine core. The pyridine ring is activated towards electrophilic substitution, and the directing effects of the fused imidazole ring and the methyl group influence the position of nitration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 2-methylimidazo[1,2-a]pyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group of the intermediate to the corresponding primary amine. Several reducing agents can be employed for this transformation; a common and effective method utilizes iron powder in the presence of an acid or an ammonium salt.

Experimental Protocol:

  • Reaction Setup: To a suspension of 2-methyl-5-nitroimidazo[1,2-a]pyridine in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a suitable base and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The final compound can be purified by column chromatography on silica gel.

Characterization Data

Expected ¹H NMR (in CDCl₃):

  • A singlet for the methyl group protons (C2-CH₃) around δ 2.4-2.5 ppm.

  • A singlet for the proton at the 3-position of the imidazole ring around δ 7.4-7.5 ppm.

  • Signals for the protons on the pyridine ring, which will be influenced by the electron-donating amine group at the 5-position.

  • A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on concentration and solvent.

Expected ¹³C NMR (in CDCl₃):

  • A signal for the methyl carbon (C2-CH₃) around δ 15-20 ppm.

  • Signals for the carbons of the imidazo[1,2-a]pyridine core in the aromatic region (δ 100-150 ppm). The carbon bearing the amine group (C5) would be expected to be shielded compared to the unsubstituted parent compound.

Expected IR (KBr):

  • Characteristic N-H stretching vibrations for the primary amine group in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations for the methyl and aromatic protons.

  • C=N and C=C stretching vibrations characteristic of the heterocyclic ring system.

Expected Mass Spectrometry (EI):

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (147.18 g/mol ).

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways.

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have shown significant anti-inflammatory and analgesic properties.

  • Antiviral and Antimicrobial Activity: The scaffold has been explored for the development of agents against various viral and microbial pathogens.

While specific biological data for this compound is not extensively published, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests its potential as a valuable starting point for the design and synthesis of novel therapeutic candidates. The presence of the primary amine at the 5-position provides a convenient point for derivatization to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Safety and Handling

This compound hydrochloride is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in medicinal chemistry and drug discovery. This technical guide provides a consolidated resource on its synthesis, characterization, and safety, aiming to facilitate its use in the research community. The provided two-step synthesis protocol offers a reliable method for its preparation. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

A Comprehensive Technical Guide to the Solubility of 2-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylimidazo[1,2-a]pyridin-5-amine, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds.[1][2][3][4] While specific experimental solubility data for this particular amine is not extensively published, this guide synthesizes fundamental principles of solubility, outlines detailed protocols for its experimental determination, and discusses the key factors influencing the dissolution of this molecule. By providing a robust theoretical framework and actionable experimental workflows, this document serves as an essential resource for researchers working with this compound and related compounds, enabling a more informed approach to formulation development and preclinical studies.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Imperative of Solubility

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4] Compounds bearing this nucleus are key components in a number of approved drugs.[1][2] The specific compound, this compound, possesses structural features—a fused aromatic system, a basic amine, and a methyl group—that collectively dictate its physicochemical behavior, most notably its solubility.

Aqueous solubility is a gatekeeper of oral drug absorption. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes. Therefore, a thorough understanding and accurate measurement of the solubility of a drug candidate like this compound are paramount from the earliest stages of discovery.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its measurement, and discuss the anticipated solubility profile of this compound based on its molecular structure.

Physicochemical Properties Influencing the Solubility of this compound

The solubility of a molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent. For this compound, the following properties are key determinants of its dissolution behavior.

Molecular Structure and Polarity

The structure of this compound features both polar and non-polar regions. The fused aromatic rings are largely non-polar, while the amino group (-NH2) and the nitrogen atoms within the heterocyclic system are polar and capable of hydrogen bonding. The methyl group (-CH3) contributes to the molecule's lipophilicity. The overall solubility will depend on the interplay between these features.

pKa and pH-Dependent Solubility

The presence of the basic amino group and the pyridine nitrogen means that the ionization state of this compound is pH-dependent. The pKa of the molecule dictates the pH at which it will exist in its neutral or protonated (ionized) form. The ionized form is generally more soluble in aqueous media due to its ability to form stronger ion-dipole interactions with water molecules. Consequently, the aqueous solubility of this compound is expected to be significantly higher at acidic pH values where it will be protonated.

Crystal Lattice Energy

In its solid state, this compound exists in a crystal lattice. The strength of the intermolecular forces holding the molecules together in this lattice (crystal lattice energy) must be overcome by the energy of solvation for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility. Factors such as molecular packing and intermolecular hydrogen bonding in the solid state will influence this energy.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While a certain degree of lipophilicity is required for membrane permeability, very high LogP values often correlate with poor aqueous solubility. The LogP of this compound will be influenced by the balance of its hydrophobic (aromatic rings, methyl group) and hydrophilic (amino group, ring nitrogens) components.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationInfluence on Solubility
Molecular FormulaC8H9N3-
Molecular Weight147.18 g/mol Inversely correlated with solubility
pKa (most basic)Estimated 5-7pH-dependent solubility; higher solubility at pH < pKa
LogPEstimated 1.5-2.5Higher LogP suggests lower aqueous solubility
Hydrogen Bond Donors1 (from -NH2)Potential for hydrogen bonding with water
Hydrogen Bond Acceptors3 (from N atoms)Potential for hydrogen bonding with water
FormSolid[5]Crystal lattice energy needs to be overcome

Note: The pKa and LogP values are estimations based on the chemical structure and data for similar compounds. Experimental determination is required for accurate values.

Experimental Determination of Solubility: A Methodological Guide

The experimental measurement of solubility can be broadly categorized into kinetic and thermodynamic methods. The choice of method depends on the stage of drug discovery and the required accuracy.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds. It measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer. This method is prone to supersaturation and can overestimate the true thermodynamic solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: To the wells of a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

Thermodynamic Solubility Measurement

Thermodynamic solubility represents the true equilibrium solubility of a compound. It is a more time-consuming but more accurate method, typically employed for lead optimization and preclinical development.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it if necessary, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Analytical Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Standard Curve: A standard curve should be prepared using known concentrations of the compound to enable accurate quantification of the samples.

Visualization of Experimental Workflows

Kinetic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Add Stock to Buffer (<1% final DMSO) A->C B Dispense Buffer to 96-well Plate B->C D Incubate with Shaking (1-2 hours) C->D E Centrifuge to Pellet Precipitate D->E F Transfer Supernatant E->F G Quantify by HPLC-UV or LC-MS F->G Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Buffer Vials (various pH) B Equilibrate with Shaking (24-48 hours at constant T) A->B C Separate Solid and Liquid Phases (Centrifugation/Filtration) B->C D Withdraw Supernatant Aliquot C->D E Dilute Sample as Needed D->E F Quantify by Validated HPLC-UV Method E->F

Caption: Shake-Flask Method for Thermodynamic Solubility.

Data Summary and Interpretation

As specific experimental data for this compound is not publicly available, the following table provides a template for how such data should be presented.

Table 2: Solubility Data for this compound (Hypothetical Data)

Assay TypeSolvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method of Quantification
KineticPBS (7.4)25[Insert Value][Insert Value]HPLC-UV
Thermodynamic0.1 M HCl (1.2)37[Insert Value][Insert Value]HPLC-UV
ThermodynamicAcetate Buffer (4.5)37[Insert Value][Insert Value]HPLC-UV
ThermodynamicPhosphate Buffer (6.8)37[Insert Value][Insert Value]HPLC-UV
ThermodynamicWater25[Insert Value][Insert Value]HPLC-UV
ThermodynamicEthanol25[Insert Value][Insert Value]HPLC-UV
ThermodynamicDMSO25[Insert Value][Insert Value]HPLC-UV

Interpretation of Expected Results:

  • pH-Dependence: The solubility is expected to be highest at low pH (e.g., pH 1.2) where the amino group is fully protonated, and decrease as the pH increases towards and beyond the pKa of the compound.

  • Kinetic vs. Thermodynamic: The kinetic solubility value is likely to be higher than the thermodynamic solubility at the same pH due to the potential for supersaturation.

  • Solvent Effects: Solubility in organic solvents like ethanol and DMSO is anticipated to be significantly higher than in aqueous buffers, which is typical for many organic small molecules. A related compound, 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine, is known to be soluble in methanol and DMSO. [6]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While the imidazo[1,2-a]pyridine core is of great interest in medicinal chemistry, detailed physicochemical characterization of individual analogues is crucial for their successful development. [1][3]The protocols and theoretical considerations outlined herein offer a robust starting point for researchers.

Future work should focus on the experimental determination of the thermodynamic solubility of this compound across a range of pH values relevant to the physiological environment. Additionally, determining the pKa and LogP experimentally will allow for the development of a comprehensive biopharmaceutical profile. For compounds with suboptimal solubility, formulation strategies such as salt formation (the hydrochloride salt is commercially available), amorphization, or the use of solubility-enhancing excipients should be explored. [5]A thorough understanding of the solubility of this promising molecule will be instrumental in unlocking its full therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Goulart, H. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1530, 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link]

  • Narayan, R., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 23(1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76852058, N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine. Retrieved from [Link]

  • Yadav, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). The Journal of Organic Chemistry. Retrieved from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-422. Retrieved from [Link]

  • Yadav, P., et al. (2024). (PDF) C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 ). ResearchGate. Retrieved from [Link]

  • Serror, S., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(23), 5729. Retrieved from [Link]

  • Goulart, H. R., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • Bakal, M. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2854-2862. Retrieved from [Link]

  • Xu, K., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4995. Retrieved from [Link]

  • Narayan, R., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53462, 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylimidazo[1,2-a]pyridin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a significant pharmacophore found in numerous therapeutic agents, making a thorough understanding of its spectral characteristics essential for synthetic and medicinal chemists.[1][2]

Introduction: The Significance of Imidazo[1,2-a]pyridines and NMR Spectroscopy

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic systems that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] The inherent 10 π-electron aromatic system contributes to the planarity and rigidity of the scaffold, making it an attractive framework for drug design.[3] The structural characterization of novel derivatives is paramount, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. It provides detailed information about the electronic environment of protons, their connectivity, and the overall molecular structure.

This guide will focus on this compound, a derivative featuring a methyl group on the imidazole ring and an amino group on the pyridine ring. These substitutions significantly influence the electron distribution within the aromatic system, leading to a unique and predictable ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

The numbering of the imidazo[1,2-a]pyridine ring system is crucial for the assignment of NMR signals.

Caption: Key 2D NMR correlations for this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals that are highly informative for its structural verification. The electron-donating methyl and amino groups play a crucial role in determining the chemical shifts of the aromatic protons. A systematic approach involving careful sample preparation, appropriate instrument parameter selection, and thorough data analysis, potentially supplemented by 2D NMR techniques, will enable unambiguous characterization of this important heterocyclic compound. This guide provides the foundational knowledge and practical steps for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound and its derivatives.

References

  • Thaher, B. A., & Al-Zaq, I. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Grybaitė, G., Mickevičius, V., & Vaickelionienė, R. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 23(10), 2465. Available at: [Link]

  • Reddy, C. S., & Nagaraj, A. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Gao, Y., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. National Institutes of Health. Available at: [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77. Available at: [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 373-377. Available at: [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. Available at: [Link]

  • Reddy, T. J., & Le, T. (2010). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Weiss, R., & Raja, S. (2015). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Central Science, 1(7), 397-403. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • Krishnakumar, V., & Seshadri, S. (2011). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Recrystallization of 2-Methylimidazo[1,2-a]pyridin-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Imidazo[1,2-a]pyridine Scaffolds in Research and Development

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is a key intermediate in the synthesis of more complex molecules within this class. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, complicate the interpretation of biological data, and create challenges in downstream process development.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound preferentially crystallizes, leaving the impurities behind in the solution. This application note provides a detailed protocol for the recrystallization of this compound HCl, grounded in the physicochemical properties of amine hydrochlorides and related heterocyclic systems.

Understanding the Science Behind the Protocol: Key Considerations for Recrystallization

The successful recrystallization of this compound HCl hinges on several key principles:

  • Solvent Selection: The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. Given that the target molecule is a hydrochloride salt, polar protic solvents such as lower alcohols (methanol, ethanol, isopropanol) are excellent starting points due to their ability to solvate the ionic salt.

  • Saturation and Supersaturation: The goal is to create a saturated solution at a high temperature, which then becomes supersaturated upon cooling, inducing crystallization.

  • Nucleation and Crystal Growth: The formation of pure crystals is a two-step process involving the initial formation of small crystal nuclei followed by their gradual growth. Slow cooling generally promotes the formation of larger, purer crystals.

  • Impurity Rejection: For the process to be effective, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Detailed Recrystallization Protocol

This protocol is designed to provide a robust starting point for the purification of this compound HCl. Researchers may need to make minor adjustments based on the nature and quantity of the impurities present in their crude material.

Materials and Equipment:

  • Crude this compound HCl

  • Anhydrous Ethanol (Reagent Grade)

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and filter flask

  • Filter paper (appropriately sized for the Buchner funnel)

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Amine hydrochlorides can be irritants; avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Ethanol is flammable; keep away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound HCl and all other reagents before starting the procedure.[9]

Step-by-Step Procedure:

  • Solvent Selection and Dissolution:

    • For every 1 gram of crude this compound HCl, start with approximately 10-15 mL of anhydrous ethanol in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the crude solid to the solvent.

    • Gently heat the mixture on a hot plate with stirring. The goal is to find the minimum amount of hot solvent needed to fully dissolve the solid. Add more ethanol in small portions (1-2 mL at a time) until complete dissolution is achieved at or near the boiling point of the ethanol. Expert Tip: Avoid adding an excessive amount of solvent, as this will reduce the yield of the recrystallized product.

  • Decolorization (Optional):

    • If the hot solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the activated carbon is added.

    • Add a small amount of activated carbon (approximately 1-2% of the weight of the crude solid) to the hot solution.

    • Gently swirl the flask and then return it to the hot plate to boil for 5-10 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if decolorization was performed):

    • This step is crucial to remove the activated carbon and any other insoluble impurities.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate to prevent premature crystallization of the product in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. Expert Tip: Work quickly to minimize cooling and crystallization during this transfer.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Expert Tip: Use a minimal amount of cold solvent for washing to avoid redissolving the product.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the recrystallization of this compound HCl. These values are starting points and may require optimization.

ParameterRecommended ValueRationale
Solvent Anhydrous EthanolGood solubility at high temperatures and lower solubility at low temperatures for polar amine salts.
Initial Solvent Ratio 10-15 mL per gram of crude solidA starting point to ensure complete dissolution at elevated temperatures without excessive dilution.
Activated Carbon 1-2% (w/w) of crude solidSufficient for decolorization without excessive adsorption of the product.
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of larger, purer crystals and maximizes yield.
Drying Temperature 50-60 °CA moderate temperature to ensure the removal of residual solvent without causing decomposition.

Visualizing the Workflow

The following diagram illustrates the complete recrystallization workflow for this compound HCl.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product Crude Crude Solid Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Ethanol Solvent->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize If colored HotFilter Hot Filtration Dissolve->HotFilter If not colored Decolorize->HotFilter Cool Slow Cooling HotFilter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization workflow for this compound HCl.

Troubleshooting and Expert Insights

ProblemPossible CauseSuggested Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow for slower cooling.
No crystal formation Too much solvent was used, or the solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Low yield Too much solvent was used, the crystals were washed with too much cold solvent, or premature crystallization occurred during hot filtration.Optimize the solvent volume. Use minimal amounts of ice-cold solvent for washing. Ensure the filtration apparatus is preheated.
Colored crystals Insufficient decolorization or the impurity co-crystallizes with the product.Repeat the recrystallization with a more thorough activated carbon treatment. Consider a different solvent system.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of this compound HCl. By understanding the principles of solvent selection, saturation, and crystal growth, researchers can effectively purify this important synthetic intermediate, ensuring the quality and reliability of their subsequent research and development activities. The provided protocol, along with the troubleshooting guide, serves as a valuable resource for scientists working with imidazo[1,2-a]pyridine derivatives.

References

  • ROTH, C. (n.d.). Safety Data Sheet: Histamine dihydrochloride. Retrieved from [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189.
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (2014).
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). The Journal of Organic Chemistry.
  • C/D/N Isotopes, Inc. (2015).
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). International Journal of Molecular Sciences, 23(22), 14339.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). ACS Omega, 7(1), 2-26.
  • A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. (2002).
  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (2025). Request PDF.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(5), 584–589.

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Methylimidazo[1,2-a]pyridin-5-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. This scaffold is present in several marketed drugs, including the sedative-hypnotics Zolpidem and Alpidem, underscoring its clinical significance.[1][3][4] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, antitubercular, anti-inflammatory, and antiviral effects.[3][4][5][6]

This guide focuses on a key building block for drug discovery: 2-Methylimidazo[1,2-a]pyridin-5-amine . The strategic placement of the primary amine at the C5-position provides a versatile chemical handle for systematic derivatization. By modifying this position, medicinal chemists can modulate the compound's physicochemical properties, pharmacokinetic profile, and target engagement to optimize for potency and selectivity. This document provides detailed protocols and the scientific rationale behind key derivatization strategies to empower researchers in their drug development efforts.

Part 1: Derivatization of the C5-Amine Core

The primary aromatic amine at the C5 position is nucleophilic and serves as the principal site for initial diversification of the scaffold. The following protocols detail foundational reactions for creating diverse chemical libraries.

Strategy 1: N-Acylation for Amide Library Synthesis

Expert Rationale: The formation of an amide bond is one of the most fundamental and impactful transformations in medicinal chemistry. The resulting amide group is relatively stable to metabolism and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the introduction of a wide array of functional groups (R-groups) that can probe the binding pocket of a biological target, modulate solubility, and fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

This protocol describes a standard, reliable method for coupling a carboxylic acid to the C5-amine using carbodiimide chemistry, which avoids the need to first generate a more reactive acyl chloride.

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound (1 eq) and Carboxylic Acid (1.1 eq) in anhydrous DMF B Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution A->B C Stir at room temperature under N2 atmosphere for 12-24 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench with water and extract with Ethyl Acetate (3x) D->E F Wash organic layer with brine, dry over Na2SO4, and concentrate E->F G Purify by column chromatography (e.g., Silica gel, EtOAc/Hexanes) F->G

Caption: Workflow for EDC/HOBt mediated N-acylation.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add the desired carboxylic acid (1.1 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add EDC (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Allow the reaction to stir for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The successful synthesis of the target amide should be confirmed by:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically δ 7-9 ppm) and signals corresponding to the newly introduced R-group.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺.

  • HPLC: A single, sharp peak indicating high purity.

Strategy 2: Reductive Amination for N-Alkylation

Expert Rationale: Reductive amination is a robust method for forming C-N single bonds. This two-step, one-pot process first involves the formation of an imine intermediate between the primary amine and an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. This strategy is highly valuable for introducing flexible or rigid alkyl and benzyl groups, which can access different regions of a target's binding site or improve properties like cell permeability.

Materials:

  • This compound

  • Desired aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Derivatizations of the C5-Amine

EntryDerivatization StrategyReagent ExampleResulting Functional GroupKey Rationale for Modification
1N-AcylationBenzoyl ChlorideBenzamideIntroduce aromatic ring for π-stacking interactions.
2N-AcylationAcetic AnhydrideAcetamideIncrease polarity and potential for H-bonding.
3Reductive AminationBenzaldehydeBenzylamineIntroduce a flexible linker to an aromatic moiety.
4Reductive AminationCyclohexanoneCyclohexylamineIncrease lipophilicity and introduce a non-planar group.

Part 2: C3-Position Functionalization

While the C5-amine is an excellent starting point, achieving optimal biological activity often requires further modification of the imidazo[1,2-a]pyridine core itself. The C3 position is particularly susceptible to electrophilic substitution, providing a secondary site for derivatization.[7][8][9]

Expert Rationale: Functionalizing the C3-position allows for the exploration of a different vector space extending from the core scaffold. This is critical for fine-tuning structure-activity relationships (SAR). An aza-Friedel-Crafts reaction, for instance, can install a (substituted)-benzylamine moiety, which can serve as a key interaction point with a target protein or as a linker for further elaboration.[8]

Protocol 3: Y(OTf)₃-Catalyzed Three-Component aza-Friedel-Crafts Reaction

This protocol provides an efficient method for the C3-alkylation of an imidazo[1,2-a]pyridine derivative.[8] This reaction is notable for its atom economy and operational simplicity.

Reaction Mechanism: Aza-Friedel-Crafts

G RCHO R-CHO (Aldehyde) Imine Iminium Ion [R-CH=N+R'R''] RCHO->Imine Amine Amine (e.g., Morpholine) Amine->Imine Cat Y(OTf)3 (Catalyst) Cat->Imine activates Intermediate Intermediate C IP Imidazo[1,2-a]pyridine (C3-H) IP->Intermediate C3 attacks Iminium Product C3-Alkylated Product Intermediate->Product Proton loss Hplus - H+

Caption: Plausible mechanism for C3-alkylation.[8]

Step-by-Step Methodology:

  • In a vial, combine the C5-derivatized imidazo[1,2-a]pyridine (1.0 eq), the desired aldehyde (1.2 eq), a cyclic amine such as morpholine (1.5 eq), and Yttrium (III) triflate (Y(OTf)₃) (10 mol%).

  • Add a suitable solvent such as DCE.

  • Seal the vial and heat the mixture to 80 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with DCM.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to yield the C3-alkylated product.

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the this compound scaffold has yielded critical insights into the structural requirements for various biological activities.

Key SAR Observations:

  • Anti-Tuberculosis Activity: SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have shown that large, lipophilic biaryl ethers attached to the C3-carboxamide result in nanomolar potency against Mycobacterium tuberculosis.[10] Furthermore, substitution on the core itself is critical; for instance, a 7-methyl group is often more favorable than an 8-methyl group.[10]

  • Kinase Inhibition: For salt-inducible kinase (SIK) inhibitors, specific substitution patterns on a phenyl ring attached to the core can dramatically influence isoform selectivity. This allows for the development of inhibitors that are highly selective for SIK1 over SIK2 and SIK3.[11]

  • General Trends: The ability to derivatize at multiple positions (e.g., C3, C5, C7) allows for comprehensive exploration of the chemical space around the core scaffold, enabling chemists to optimize for potency, selectivity, and pharmacokinetic properties simultaneously.[10][12]

Visual SAR Summary

G cluster_info Key SAR Hotspots Scaffold C3 C3-Position: - Attachment of large, lipophilic groups (e.g., biaryl ethers via carboxamide linker) can drive anti-TB potency. C5 C5-Amine: - Primary site for library diversification. - Amide and alkylamine derivatives modulate solubility and target interactions. C7 C7-Position: - Substitution (e.g., -CH3 vs -Cl) fine-tunes activity. - 7-Me often preferred over 8-Me in anti-TB agents.

Caption: Key structure-activity relationship hotspots on the imidazo[1,2-a]pyridine scaffold.

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. Its C5-primary amine offers a reliable and versatile handle for the introduction of diverse chemical functionalities through robust and well-established protocols like N-acylation and reductive amination. Further functionalization at other sites, particularly the electronically rich C3-position, provides an orthogonal strategy for optimizing biological activity. The protocols and insights presented in this guide serve as a foundational toolkit for researchers and drug development professionals aiming to leverage the full potential of this privileged heterocyclic scaffold.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones. Organometallics - ACS Publications. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. PubMed. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC - PubMed Central. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Stability Challenges of 2-Methylimidazo[1,2-a]pyridin-5-amine in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylimidazo[1,2-a]pyridin-5-amine. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As a Senior Application Scientist, I have compiled this resource based on established chemical principles, analogous compound behavior, and best practices in the field to ensure the integrity and success of your experiments.

Introduction to the Stability of this compound

This compound is a valuable heterocyclic amine in medicinal chemistry and drug discovery. However, its utility can be hampered by stability issues, especially in acidic media, which are commonly employed in various experimental and formulation protocols. The imidazopyridine core, coupled with an exocyclic amino group, presents multiple sites for protonation, which can influence the molecule's solubility, reactivity, and ultimately, its degradation. Understanding these properties is paramount to obtaining reliable and reproducible results. This guide will walk you through the potential challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning color or showing precipitation when I lower the pH?

A1: This is a common observation and can be attributed to several factors related to the compound's behavior in acidic conditions.

  • Protonation and Solubility Changes: this compound has multiple basic nitrogen atoms: the N1 and N7 atoms of the imidazopyridine ring system and the exocyclic 5-amino group. In an acidic environment, these sites can become protonated. While protonation generally increases the aqueous solubility of amines, excessive protonation can sometimes lead to the formation of less soluble salts, especially with certain counter-ions from the acid or buffer. The compound is often supplied as a hydrochloride salt (CAS 3931-67-7), indicating that the mono-protonated form is generally stable and soluble.[1] However, at very low pH, multiple protonations might alter the crystal lattice energy of the precipitating salt, thereby reducing its solubility.

  • Degradation: A color change is often an indicator of chemical degradation. Acid-catalyzed degradation can lead to the formation of chromophoric byproducts. The stability of the imidazopyridine ring can be compromised under harsh acidic conditions, potentially leading to ring-opening or other rearrangements.

Q2: What are the likely sites of protonation on this compound in an acidic solution?

A2: The protonation behavior of this compound is crucial to understanding its stability. Based on the electronic structure of the imidazopyridine ring and the influence of the substituents, we can predict the likely order of protonation.

  • Primary Protonation Site: The nitrogen atom at the 1-position (N1) of the imidazole ring is generally considered the most basic site in the imidazo[1,2-a]pyridine scaffold.

  • Secondary Protonation Sites: The exocyclic 5-amino group is also a primary amine and will be readily protonated, with a pKa expected to be in the range of typical anilines.

  • Least Favorable Protonation: The nitrogen atom in the pyridine ring (N7) is generally less basic.

Q3: What degradation pathways should I be concerned about under acidic conditions?

A3: While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemistry of related heterocyclic systems.

  • Hydrolysis of the Imidazole Ring: The imidazole portion of the molecule can be susceptible to acid-catalyzed hydrolysis, which would lead to the opening of the five-membered ring. This would result in a substituted 2-aminopyridine derivative.

  • Electrophilic Attack on the Ring: In highly acidic and oxidizing conditions, the electron-rich imidazopyridine ring could be susceptible to electrophilic attack, leading to a variety of byproducts.

  • Oxidation: While not strictly an acid-catalyzed process, the presence of dissolved oxygen in an acidic medium can sometimes promote oxidative degradation, especially if trace metal ions are present.

Below is a diagram illustrating a plausible acid-catalyzed hydrolysis pathway.

G cluster_0 Plausible Acid-Catalyzed Degradation Pathway A This compound B Protonated Species (at N1 and/or 5-NH2) A->B H+ C Water Attack on Imidazole Ring B->C H2O D Ring-Opened Intermediate C->D E Degradation Products (e.g., substituted 2-aminopyridine) D->E Further reactions

Caption: Plausible acid-catalyzed degradation of this compound.

Troubleshooting Guides

Guide 1: Managing Poor Solubility and Precipitation in Acidic Buffers
Symptom Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon adding acid or preparing an acidic buffer solution. 1. Salt Formation: The formation of a less soluble salt with the counter-ion of the acid or buffer. 2. Exceeding Solubility Limit: The concentration of the compound may be too high for the chosen solvent system, even in its protonated form.1. Buffer Selection: Experiment with different buffer systems (e.g., citrate, phosphate, acetate) to find one that forms a more soluble salt. 2. pH Adjustment: Carefully adjust the pH. While a lower pH increases protonation, it might not always lead to higher solubility. Determine the optimal pH range for solubility empirically. 3. Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, acetonitrile) to the aqueous buffer to improve the solubility of both the free base and the salt form. 4. Concentration Reduction: If possible, work with a lower concentration of the compound.
Precipitation observed over time, even after initial dissolution. Slow Degradation: The compound may be slowly degrading to form less soluble byproducts.1. Fresh Solutions: Prepare solutions fresh before each experiment. 2. Storage Conditions: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation. 3. Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Guide 2: Investigating and Mitigating Chemical Degradation
Symptom Potential Cause Troubleshooting Steps & Analytical Protocols
Development of color in the solution, or appearance of new peaks in HPLC analysis. Acid-Catalyzed Degradation: The compound is likely undergoing chemical degradation in the acidic medium.1. Stability Study: - Prepare solutions of the compound in the acidic buffer of interest. - Incubate the solutions at different temperatures (e.g., room temperature, 37°C, 50°C). - At various time points, analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products. 2. pH Optimization: - Conduct the stability study across a range of pH values to identify the pH at which the compound is most stable. 3. Use of Antioxidants: - If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid, EDTA to chelate metal ions) to the solution.[2]
Inconsistent results in biological assays. Loss of Active Compound: The compound may be degrading during the course of the experiment, leading to a lower effective concentration.1. Fresh Preparations: Always use freshly prepared dilutions of the compound for each assay. 2. Control Experiments: Include a control where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed by HPLC to quantify any degradation. 3. Formulation Strategy: Consider if a different formulation, such as a solid dispersion or encapsulation, might be necessary for in vivo studies to protect the compound from the acidic environment of the stomach.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 10-90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended; start around 254 nm and 280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Protocol 2: Sample Preparation for Stability Studies
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mg/mL).

  • Prepare the acidic buffers of interest (e.g., pH 2, 4, 5, 6, 7).

  • Dilute the stock solution into each buffer to the desired final concentration for the stability study (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the stability.

  • Divide each solution into aliquots for analysis at different time points.

  • Store the aliquots under the desired temperature and light conditions.

  • At each time point, quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing the sample) and analyze by HPLC.

Visualization of Key Concepts

G cluster_0 Troubleshooting Workflow for Stability Issues A Experimental Observation (e.g., color change, precipitation) B Is the solution clear and colorless? A->B C Proceed with Experiment B->C Yes D Investigate Solubility (Guide 1) B->D No (Precipitation) E Investigate Degradation (Guide 2) B->E No (Color Change) F Optimize Buffer/pH/ Co-solvent D->F G Characterize Degradants (HPLC-MS) E->G I Re-evaluate Experiment F->I H Implement Mitigation Strategies (e.g., fresh solutions, antioxidants) G->H H->I

Caption: A workflow for addressing stability issues with this compound.

Concluding Remarks

The stability of this compound in acidic conditions is a critical factor that requires careful consideration in experimental design. By systematically addressing potential issues of solubility and degradation through the selection of appropriate buffers, pH control, and analytical monitoring, researchers can ensure the reliability and accuracy of their results. This guide provides a framework for troubleshooting common problems, but it is important to remember that empirical testing under your specific experimental conditions is the ultimate key to success.

References

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalysts for Imidazo[1,2-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this privileged heterocyclic scaffold.[1][2] Here, we will address common challenges and provide in-depth, field-proven insights to optimize your catalytic cyclization reactions. Our focus is on the causality behind experimental choices to empower you with a robust, self-validating system for your research.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low to No Product Yield

Question: My reaction is showing low or no conversion to the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach is the most effective way to diagnose and solve the problem.[3]

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for your specific substrates or may have degraded.

    • Copper Catalysis (e.g., CuI, CuSO₄): Copper(I) species are often the active catalysts but can be sensitive to air oxidation. Ensure you are using fresh, high-purity copper salts. For reactions requiring Cu(I), consider the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[4][5] This can be particularly effective in aqueous media.

    • Palladium Catalysis: The choice of ligand is critical for palladium-catalyzed reactions.[6] Sterically demanding and electron-rich ligands can enhance the reactivity of the palladium center.[6] If you are experiencing low yield, consider screening a panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to identify the optimal one for your system.

    • Iodine Catalysis: Molecular iodine can act as a Lewis acid to activate carbonyl groups or as a source of in situ HI.[7] If you suspect catalyst deactivation, ensure your starting materials and solvent are free of strong bases that could neutralize the acidic species.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to product decomposition or the formation of side products. If you are observing a complex mixture of products, try lowering the reaction temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be beneficial.

    • Solvent: The polarity of the solvent can significantly impact the reaction outcome. For instance, in some catalyst-free syntheses of imidazo[1,2-a]pyridines, polar aprotic solvents like THF and CH₃CN gave lower yields compared to running the reaction neat (solvent-free).[8] A solvent screen including nonpolar (e.g., toluene), polar aprotic (e.g., DMF, DMSO), and polar protic (e.g., ethanol, water) options is advisable.[8]

  • Purity of Reagents: Impurities in your starting materials (2-aminopyridine, ketone/aldehyde/alkyne) or solvent can poison the catalyst or lead to unwanted side reactions.[3] Always use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.

Formation of Significant Side Products

Question: I am observing significant formation of side products, making purification difficult and lowering my isolated yield. What are the common side reactions and how can I suppress them?

Answer: Side product formation is often a result of competing reaction pathways. Identifying the structure of the major side products can provide valuable clues for optimizing your reaction.

  • Homocoupling of Alkynes (in A³ Coupling Reactions): In copper-catalyzed A³ coupling reactions (2-aminopyridine, aldehyde, and terminal alkyne), the homocoupling of the alkyne (Glaser-Hay coupling) is a common side reaction.[9]

    • Mitigation Strategy: This can often be suppressed by carefully controlling the reaction atmosphere. Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative homocoupling. Additionally, adjusting the catalyst loading and the rate of addition of the alkyne can disfavor the homocoupling pathway.

  • Formation of Amidine Intermediates: The initial condensation between the 2-aminopyridine and the aldehyde or ketone can sometimes stall or lead to stable amidine intermediates that do not cyclize efficiently.

    • Mitigation Strategy: The use of a Lewis acid catalyst (e.g., Cu(OTf)₂, Sc(OTf)₃, FeCl₃) can promote the subsequent cyclization step.[7] In some cases, the addition of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the cyclized product.

  • Over-oxidation or Decomposition: In aerobic oxidative cyclizations, the desired product may be susceptible to further oxidation or decomposition under the reaction conditions.

    • Mitigation Strategy: Monitor the reaction progress closely by TLC or LC-MS. Once the formation of the desired product has peaked, quench the reaction to prevent degradation. Optimizing the amount of oxidant (e.g., O₂, TBHP) is also crucial.

Poor Substrate Scope

Question: My optimized reaction conditions work well for simple substrates, but the yield drops significantly with more complex or electronically diverse starting materials. How can I broaden the substrate scope?

Answer: This is a common challenge in methods development. The electronic and steric properties of your substrates can have a profound impact on the reaction's success.

  • Electron-Donating vs. Electron-Withdrawing Groups:

    • 2-Aminopyridines: Electron-donating groups on the pyridine ring generally increase its nucleophilicity, facilitating the initial condensation step. Conversely, electron-withdrawing groups can make the aminopyridine less reactive. In such cases, you may need to use a more forcing reaction condition (higher temperature, longer reaction time) or a more active catalyst system.

    • Ketones/Aldehydes: The electronic nature of the substituents on the carbonyl component also plays a role. For iodine-catalyzed reactions, which proceed via activation of the carbonyl group, electron-rich ketones may be more challenging to activate.[7]

  • Steric Hindrance: Sterically hindered substrates can be challenging for any catalytic system.

    • Mitigation Strategy: For palladium-catalyzed reactions, switching to a less bulky ligand might be beneficial. For copper-catalyzed systems, increasing the catalyst loading or temperature may be necessary to overcome the steric barrier.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a copper catalyst over a palladium catalyst for imidazo[1,2-a]pyridine synthesis?

A1: Both copper and palladium are effective catalysts, but they offer different advantages. Copper catalysts are generally less expensive and more abundant than palladium catalysts.[1] Many copper-catalyzed methods, such as the A³ coupling, are multicomponent reactions that allow for the rapid assembly of complex molecules in a single step.[9][10] Palladium catalysts, on the other hand, are often used in cross-coupling reactions that can offer a high degree of control over the substitution pattern of the final product. The choice between copper and palladium will depend on the specific transformation you are trying to achieve, cost considerations, and the desired complexity of your target molecule.

Q2: Are there any "green" or environmentally benign methods for synthesizing imidazo[1,2-a]pyridines?

A2: Yes, there is a growing interest in developing more sustainable synthetic methods. Several "green" approaches have been reported, including:

  • Catalyst- and Solvent-Free Reactions: Some methods utilize microwave irradiation or thermal conditions to promote the reaction between 2-aminopyridines and α-haloketones without the need for a catalyst or solvent.[8][11]

  • Reactions in Water: Water is an attractive solvent from an environmental perspective. Some copper-catalyzed A³ coupling reactions have been successfully performed in aqueous micellar media.[4][5] Additionally, ultrasound-assisted, metal-free syntheses in water have been developed.[12]

  • Metal-Free Catalysis: The use of molecular iodine or iodine-based systems provides a metal-free alternative for the synthesis of imidazo[1,2-a]pyridines.[7][13]

Q3: How do I choose the right catalyst for a C-H functionalization approach to imidazo[1,2-a]pyridines?

A3: C-H activation is a powerful strategy for synthesizing imidazo[1,2-a]pyridines, but it requires careful catalyst selection.[14][15] The choice of catalyst often depends on the specific C-H bond you are targeting and the directing group being used. Palladium and copper are commonly employed metals for these transformations. A key challenge in the C-H functionalization of heterocycles is the potential for the heteroatoms to coordinate to the metal center, which can lead to catalyst poisoning or undesired regioselectivity.[16] Recent advances have focused on developing robust catalyst systems that can overcome these challenges. When starting, it is advisable to consult recent literature for catalyst systems that have been shown to be effective for similar substrates.

Section 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalytic Systems for a Model A³ Coupling Reaction
EntryCatalyst (mol%)Ligand/Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1CuI (10)-Toluene1001275[10]
2CuSO₄·5H₂O (10)Sodium Ascorbate (20)Water/SDS50885[4][5]
3Pd(OAc)₂ (5)PPh₃ (10)DMF1202465[12]
4I₂ (20)-WaterRT (Ultrasound)0.592[7]

Reaction Conditions: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), phenylacetylene (1.2 mmol), solvent (5 mL).

Experimental Protocol: Optimization of a Copper-Catalyzed A³ Coupling Reaction

This protocol provides a general framework for optimizing a copper-catalyzed three-component reaction for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine.

  • Reagent Preparation: Ensure all reagents (2-aminopyridine, aldehyde, terminal alkyne) are pure and the solvent is degassed if running under an inert atmosphere.

  • Reaction Setup: To a flame-dried Schlenk tube, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), and the solvent.

  • Inert Atmosphere (Optional but Recommended): Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Catalytic Cycle for Copper-Catalyzed A³ Coupling

A3_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Condensation A Cu(I) Catalyst B Copper Acetylide A->B + Alkyne - H⁺ C Propargylamine Intermediate B->C + Imine D Cyclization Precursor C->D Tautomerization E Imidazo[1,2-a]pyridine D->E 5-exo-dig Cyclization E->A - Product + H⁺ Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + 2-Aminopyridine - H₂O Aminopyridine 2-Aminopyridine Aminopyridine->Imine Imine->B Enters Cycle

Caption: Proposed catalytic cycle for the copper-catalyzed A³ coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield Observed Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen different catalysts/ligands. Consider in situ catalyst generation. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are reagents and solvents pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions Screen temperature, solvent, and time. Consider microwave or ultrasound. Check_Conditions->Optimize_Conditions No Purify_Reagents Purify starting materials. Use dry solvents. Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Shaikh, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Karcz, J., & Cholewiak, A. (2021).
  • Zhu, et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society.
  • Bagdi, A. K., Santra, S., & Majee, A. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Bandyopadhyay, et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Kong, D., Wang, X., Shi, Z., Wu, M., & Lin, Q. (2016).
  • A Catalysis Guide Focusing on C–H Activation Processes. (2021). Journal of the Brazilian Chemical Society.
  • Guchhait, S. K., & Chaudhary, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Chemistry Proceedings.
  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry.
  • Bandyopadhyay, et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2020).
  • da Silva, et al. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Journal of the Brazilian Chemical Society.
  • A Catalysis Guide Focusing on C–H Activation Processes. (2021). Journal of the Brazilian Chemical Society.
  • da Silva, et al. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Journal of the Brazilian Chemical Society.
  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016).
  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. (2018).
  • Flavin–Iodine-Coupled Organocatalyzed Synthesis of Imidazo[1,2-a]pyridines. (2020). Synfacts.

Sources

Technical Support Center: Imidazopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing N-Oxidation

Welcome to the technical support center for imidazopyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the unwanted N-oxidation of the imidazopyridine scaffold during synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Uncontrolled N-oxidation can lead to reduced yields, complex purification challenges, and difficulties in characterization, making its prevention a critical aspect of successful synthesis.

This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the common issues observed in the lab.

Frequently Asked Questions (FAQs)
Q1: Why is the imidazopyridine ring system prone to N-oxidation?

The susceptibility of the imidazopyridine core to N-oxidation is rooted in the electronic properties of the pyridine ring nitrogen. In the common imidazo[1,2-a]pyridine scaffold, the nitrogen atom at the 4-position (N-4) possesses a lone pair of electrons that is not part of the aromatic sextet, making it a nucleophilic and basic site. This lone pair is readily available to react with electrophilic oxidizing agents, leading to the formation of an N-oxide.

The reactivity of this nitrogen is influenced by:

  • Basicity: The pyridine nitrogen is the most basic site in the molecule, making it a primary target for protonation and electrophilic attack.

  • Electron Density: Substituents on the ring system can significantly modulate the electron density at N-4. Electron-donating groups (EDGs) increase the nucleophilicity of the nitrogen, making it more susceptible to oxidation, while electron-withdrawing groups (EWGs) have the opposite effect[1].

  • Reaction Conditions: Many synthetic routes for functionalizing imidazopyridines employ oxidative conditions, creating an environment where N-oxide formation is a competing and often favorable side reaction[2][3].

Caption: Susceptible nitrogen site for oxidation on the imidazo[1,2-a]pyridine core.

Q2: Which types of reactions are most likely to cause N-oxidation?

N-oxidation is a common byproduct in reactions that involve oxidizing agents, whether they are stoichiometric reagents or catalytic systems that use a terminal oxidant.

  • Direct Oxidation Reactions: The most straightforward cause is the use of peroxy acids (e.g., m-CPBA, peracetic acid) or hydrogen peroxide, which are classic reagents for forming N-oxides. If your goal is C-H functionalization using an oxidant, N-oxidation is a primary competitive pathway.

  • Metal-Catalyzed Cross-Coupling and C-H Functionalization: Many modern synthetic methods for imidazopyridines are oxidative C-H functionalization or coupling reactions that use catalysts based on copper (Cu), palladium (Pd), or iron (Fe)[2][4]. These reactions often use molecular oxygen (from air) or other oxidants (like TBHP, K₂S₂O₈) as the terminal oxidant to regenerate the active catalytic species[3][5]. The presence of both a metal catalyst and an oxidant creates a fertile ground for N-oxide formation[3].

  • Photochemical Reactions: Visible-light photocatalysis often involves single-electron transfer (SET) processes and can generate reactive oxygen species, especially in aerobic conditions, which can lead to oxidation of the heterocycle[1].

Q3: Can I predict if my specific substrate is more likely to undergo N-oxidation?

Yes, to an extent. The electronic nature of your imidazopyridine substrate is a key predictor.

  • Electron-Rich Systems: Imidazopyridines bearing electron-donating groups (e.g., -OMe, -Me, -NH₂) are significantly more prone to N-oxidation. These groups increase the electron density on the pyridine ring, enhancing the nucleophilicity of N-4.

  • Electron-Poor Systems: Conversely, substrates with electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂, halides) are less susceptible. These groups decrease the electron density at N-4, making it less reactive towards electrophilic oxidants[1][6].

Troubleshooting Guide: N-Oxide Detected

You've run your reaction and NMR/LC-MS analysis confirms the presence of a significant N-oxide byproduct. What's the next step? This workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow start N-Oxide Detected in Product Mixture check_oxidant Step 1: Analyze the Oxidant start->check_oxidant is_oxidant_stoich Is the oxidant a stoichiometric reagent (e.g., m-CPBA, H₂O₂)? check_oxidant->is_oxidant_stoich change_oxidant Action: Switch to a milder or more selective oxidant. (See Table 1) is_oxidant_stoich->change_oxidant Yes is_oxidant_catalytic Is the oxidation catalytic (e.g., Metal + O₂/Air)? is_oxidant_stoich->is_oxidant_catalytic No end Problem Resolved change_oxidant->end check_atmosphere Step 2: Control the Atmosphere is_oxidant_catalytic->check_atmosphere Yes check_conditions Step 3: Modify Reaction Conditions is_oxidant_catalytic->check_conditions No / Already Inert run_inert Action: Run the reaction under an inert atmosphere (N₂ or Ar). May require a different oxidant. check_atmosphere->run_inert run_inert->end lower_temp Action: Lower the reaction temperature. Oxidation kinetics are often temperature-dependent. check_conditions->lower_temp change_solvent Action: Screen alternative solvents. Polar aprotic solvents may influence selectivity. lower_temp->change_solvent change_solvent->end

Caption: A step-by-step workflow for troubleshooting N-oxide formation.

Solutions & Experimental Protocols
1. Strategic Selection of Oxidizing Agent

When the desired transformation requires an oxidant, its choice is paramount. The goal is to find an oxidant with sufficient potential to effect the desired reaction but with kinetic or steric properties that disfavor reaction at the N-4 position.

Table 1: Comparison of Common Oxidizing Agents in Heterocyclic Chemistry

Oxidant Strength Selectivity Profile Common Application N-Oxidation Risk
m-CPBA Strong Highly electrophilic, prone to attacking N-centers. Epoxidation, Baeyer-Villiger Very High
H₂O₂ / UHP Strong Can be selective depending on catalyst and solvent[6]. General oxidations High
TBHP Moderate Often used with metal catalysts. Can generate radical species. C-H oxidation, allylic oxidation Moderate to High
K₂S₂O₈ Strong Used in radical-mediated reactions. C-H functionalization Moderate
O₂ (Air) Mild Terminal oxidant in many catalytic cycles[3]. Aerobic oxidative couplings Moderate
I₂ / NIS Mild Electrophilic iodine source, acts as a catalyst/oxidant. Iodination, oxidative cyclization[7]. Low to Moderate

| NaIO₄ | Strong | Often used for diol cleavage, can act as a co-oxidant. | Co-oxidant in catalytic cycles[5]. | Moderate |

2. Control of Reaction Atmosphere

For many metal-catalyzed reactions, oxygen from the air is the default terminal oxidant. While convenient, it is non-selective. If you observe N-oxidation in a reaction open to the air, switching to an inert atmosphere is the most critical first step.

Protocol: Performing an Aerobic Reaction Under Inert Atmosphere

This protocol assumes a standard metal-catalyzed C-H functionalization reaction that was previously run open to air and produced the N-oxide byproduct.

  • Glassware Preparation: Dry the reaction flask and stir bar in an oven ( >100 °C) overnight and allow to cool in a desiccator.

  • Assembly: Assemble the flask with a condenser (if refluxing) and a gas inlet adapter connected to a nitrogen or argon manifold and an oil bubbler.

  • Purging: Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Add the imidazopyridine substrate, catalyst, ligands, and any solid reagents to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent via cannula or syringe. To degas the solvent, bubble inert gas through it for 15-30 minutes prior to use.

  • Alternative Oxidant: Since oxygen has been removed, the reaction may now require a different stoichiometric or catalytic oxidant to proceed. Introduce a milder alternative, such as N-iodosuccinimide (NIS) or a silver salt (e.g., Ag₂CO₃), which can facilitate the catalytic cycle without being aggressive enough to oxidize the N-4 position[2].

  • Execution: Heat the reaction to the desired temperature and monitor by TLC or LC-MS, comparing the product/byproduct ratio to the aerobic reaction. Failure to form the product indicates that O₂ was essential and a different class of oxidant is required[3].

3. Optimization of Reaction Conditions
  • Temperature: High temperatures can sometimes favor undesired side reactions. If your reaction is running at high heat (e.g., >100 °C), try lowering the temperature in 10-20 °C increments. While this may slow the reaction rate, it can significantly improve selectivity.

  • Solvent: The reaction solvent can influence the reactivity and selectivity of oxidizing species[6]. Screening a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, MeCN) can sometimes reveal a system where the desired reaction is favored over N-oxidation. For instance, a study on imine oxidation found that switching from methanol to an ionic liquid completely changed the reaction's selectivity from nitrone (N-oxide equivalent) to amide formation[6].

References
  • Mishra, A., Verma, S. K., & Singh, K. N. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1860–1919. [Link][3][4]

  • Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 443. [Link]

  • Merbah, N., & Allali, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(23), 8527. [Link][1]

  • Al-Mulla, A., & D'Souza, D. M. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(24), 8092. [Link][2]

  • Bonanni, M., Fochi, M., & Goti, A. (2020). Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. Molecules, 25(23), 5768. [Link][6]

  • Mishra, A., Verma, S. K., & Singh, K. N. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1860–1919. [Link]

  • Wang, Y., et al. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 14(20), 14045-14049. [Link][5]

  • Antonov, P. E., & Chupakhin, O. N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7562. [Link][7]

Sources

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important molecule. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues related to impurities and reaction inefficiencies.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to this compound involves a two-step process:

  • Step 1: Synthesis of 2-Methyl-5-nitroimidazo[1,2-a]pyridine. This is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. For the target molecule, the starting materials are 6-methyl-3-nitropyridin-2-amine and chloroacetone.

  • Step 2: Reduction of the Nitro Group. The nitro intermediate is then reduced to the corresponding amine to yield the final product.

This guide is structured to address potential issues in each of these critical steps.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Part 1: Synthesis of 2-Methyl-5-nitroimidazo[1,2-a]pyridine (The Condensation Reaction)

Question 1: My reaction to form the imidazo[1,2-a]pyridine ring is sluggish or incomplete. What are the common causes and how can I drive it to completion?

Answer:

Incomplete cyclization is a frequent issue in the synthesis of the imidazo[1,2-a]pyridine core.[1] Several factors can contribute to this, primarily related to reaction conditions and reagent quality.

Causality and Troubleshooting:

  • Insufficient Heat: The condensation and subsequent cyclization often require a specific activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If using a solvent like ethanol, ensure you are at a gentle reflux.

  • Presence of Water: The cyclization step involves the elimination of a water molecule. If water is present in the reaction mixture (e.g., from wet solvents or reagents), it can inhibit the reaction equilibrium.

    • Solution: Use anhydrous solvents and ensure your starting materials are dry. If the reaction is conducted at a high enough temperature, a Dean-Stark trap can be employed to remove water azeotropically.

  • Sub-optimal pH: The reaction can be sensitive to pH. While generally proceeding under neutral to slightly basic conditions, the specific substrate may require optimization.

    • Solution: The addition of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, can facilitate the reaction by neutralizing any generated acid and promoting the cyclization step.[1]

Experimental Protocol: Driving the Cyclization to Completion

  • Ensure your starting materials, 6-methyl-3-nitropyridin-2-amine and chloroacetone, are pure and dry.

  • Use an anhydrous solvent such as absolute ethanol or isopropanol.

  • Add 1.2 equivalents of a mild, non-nucleophilic base (e.g., NaHCO₃).

  • Reflux the reaction mixture and monitor its progress every 1-2 hours using TLC.

  • If the reaction is still incomplete after several hours, consider a higher boiling point solvent like n-butanol.

Question 2: I am observing the formation of a significant byproduct that is difficult to separate from my desired nitro-intermediate. What could it be and how can I minimize its formation?

Answer:

A common byproduct in the synthesis of substituted imidazo[1,2-a]pyridines is a regioisomer. The starting material, 6-methyl-3-nitropyridin-2-amine, has two nitrogen atoms that can potentially react with chloroacetone, leading to the formation of an undesired isomer.

Visualizing Isomer Formation:

G start Incomplete Reduction Observed reagent Check Stoichiometry of Reducing Agent start->reagent catalyst Check Catalyst Activity (if applicable) reagent->catalyst Stoichiometry Correct conditions Optimize Reaction Conditions (Temp/Pressure) catalyst->conditions Catalyst is Active complete Complete Reduction Achieved conditions->complete Optimized

Sources

Technical Support Center: Protecting Group Strategies for the 5-Amino Group on Imidazopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the strategic use of protecting groups for the 5-amino group of the imidazopyridine scaffold. This resource addresses common challenges and provides practical, field-proven solutions to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when protecting the 5-amino group on an imidazopyridine?

The 5-amino group on the imidazopyridine ring system presents a unique set of challenges due to the electronic nature of the scaffold. The key issues include:

  • Nucleophilicity of the Amino Group: The 5-amino group is part of an electron-rich heterocyclic system, making it a reactive nucleophile. However, its reactivity can be modulated by substituents on the ring.

  • Potential for Side Reactions: The imidazopyridine core contains other nucleophilic sites, particularly the nitrogen atoms within the ring system. Under certain conditions, these can compete with the 5-amino group for reaction with the protecting group precursor, leading to a mixture of products.

  • Stability of the Protected Compound: The stability of the protected 5-aminoimidazopyridine is a critical consideration for subsequent reaction steps. The electron-rich nature of the ring can influence the lability of certain protecting groups.

  • Deprotection without Affecting the Scaffold: The imidazopyridine core can be sensitive to harsh deprotection conditions (e.g., strong acids or bases), which may lead to degradation or undesired side reactions on the heterocyclic system.

Q2: Which protecting groups are most commonly used for the 5-amino group of imidazopyridines and related heterocycles?

The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions of the subsequent reaction steps and the desired orthogonality. The most common protecting groups for amino functionalities, which can be applied to 5-aminoimidazopyridine, include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1]

  • Carboxybenzyl (Cbz): The Cbz group is another robust protecting group, typically stable to acidic and basic conditions, and is removed by catalytic hydrogenation.[2]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Fmoc is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[3]

  • Trifluoroacetyl (TFAc): This group can be useful when a more electron-withdrawing and robust protecting group is needed. It is typically removed under basic conditions.[4]

Q3: How do I choose the right protecting group for my specific synthetic route?

Selecting the optimal protecting group requires a careful analysis of your planned synthetic sequence. The following decision tree provides a general framework for this selection process.

G start Start: Need to protect 5-aminoimidazopyridine q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No cbz_fmoc_tfac Consider Cbz, Fmoc, or TFAc q1->cbz_fmoc_tfac Yes q3 Are subsequent steps reductive (e.g., hydrogenation)? q2->q3 No boc_cbz Consider Boc or Cbz q2->boc_cbz Yes boc Consider Boc group q3->boc No boc_fmoc Consider Boc or Fmoc q3->boc_fmoc Yes fmoc Consider Fmoc for orthogonality G start Low Yield in Boc Protection check_base Is the base strong enough (e.g., TEA)? start->check_base check_catalyst Is a catalyst being used? check_base->check_catalyst Yes use_dipea Switch to a stronger base like DIPEA check_base->use_dipea No check_reagents Are reagents and solvents pure and dry? check_catalyst->check_reagents Yes add_dmap Add catalytic DMAP check_catalyst->add_dmap No purify_reagents Purify starting materials and use dry solvents check_reagents->purify_reagents No

Caption: Troubleshooting workflow for low-yield Boc protection.

Issue 2: Side Reactions with Cbz Protection

Q: When I use benzyl chloroformate (Cbz-Cl) for protection, I observe the formation of multiple products, making purification difficult. What are these side products and how can I avoid them?

A: A common side reaction with Cbz-Cl and pyridine-like heterocycles is the acylation of the ring nitrogen, forming an N-acylpyridinium salt. [5]This can consume your reagent and complicate the purification.

Solutions:

  • Control of Stoichiometry and Addition: Use a precise stoichiometry of Cbz-Cl and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize the formation of the N-acylpyridinium salt.

  • Choice of Base: Use a non-nucleophilic base like DIPEA to neutralize the HCl generated during the reaction without competing with the amino group. [5]Ensure at least two equivalents of the base are used. [5]3. Solvent Effects: A polar aprotic solvent like DMF or acetonitrile may enhance the desired reaction. [5]

Issue 3: Difficulty in Fmoc Deprotection

Q: I am having trouble removing the Fmoc group from my 5-aminoimidazopyridine derivative using standard piperidine conditions. The reaction is sluggish and incomplete. Why is this happening?

A: While Fmoc deprotection is generally robust, issues can arise with certain substrates:

  • Steric Hindrance: Bulky groups near the 5-amino position can hinder the approach of the piperidine base.

  • Solvent Issues: The choice of solvent can impact the efficiency of the deprotection.

  • Formation of Stable Adducts: The dibenzofulvene byproduct of the deprotection can sometimes form stable adducts that are difficult to remove.

Solutions:

  • Alternative Bases: Consider using a different secondary amine base like pyrrolidine, which can sometimes be more effective. [6]2. Optimize Solvent System: While DMF is common, exploring other polar aprotic solvents or solvent mixtures may improve the reaction kinetics.

  • Microwave Irradiation: The use of microwave heating can sometimes accelerate sluggish deprotection reactions.

  • Alternative Deprotection Chemistry: In cases where the substrate is sensitive to basic conditions, a novel method using hydrogenolysis under mildly acidic conditions has been reported for Fmoc deprotection, although this would not be orthogonal to a Cbz group. [7]

Comparative Summary of Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonal ToKey Considerations
tert-ButoxycarbonylBocBoc₂O, base (e.g., DIPEA), cat. DMAP, in THF or DCM [1][8]Strong acid (e.g., TFA in DCM, HCl in MeOH) [8][9]Cbz, Fmoc, TFAcAcid-labile; the generated t-butyl cation can cause side reactions. [8]
CarboxybenzylCbzCbz-Cl, base (e.g., DIPEA) in DCM or THF [2][5]Catalytic hydrogenation (e.g., H₂, Pd/C) [2]Boc, Fmoc, TFAcNot suitable if other reducible functional groups are present.
9-Fluorenyl-methoxycarbonylFmocFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in dioxane/waterSecondary amine base (e.g., 20% piperidine in DMF) [3][10]Boc, CbzBase-labile; can be challenging with base-sensitive substrates.
TrifluoroacetylTFAcTrifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate, baseMild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) [4]Boc, CbzForms a stable amide; removal requires basic conditions.

Experimental Protocols

Protocol 1: Boc Protection of 5-Aminoimidazopyridine

This protocol is adapted from general procedures for the Boc protection of aminopyridines. [8][11][12]

  • Dissolve the Substrate: Dissolve the 5-aminoimidazopyridine (1.0 eq.) in dry THF or DCM (approx. 0.1 M).

  • Add Base and Catalyst: Add diisopropylethylamine (DIPEA) (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acidic Deprotection of Boc-Protected 5-Aminoimidazopyridine

This protocol is a standard procedure for Boc group removal. [8][9]

  • Dissolve the Protected Compound: Dissolve the Boc-protected 5-aminoimidazopyridine (1.0 eq.) in dichloromethane (DCM) (approx. 0.1 M).

  • Add Acid: To the stirring solution at 0 °C, add trifluoroacetic acid (TFA) (10-20 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The evolution of CO₂ gas is often observed. [9]4. Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be achieved by chromatography or recrystallization if necessary.

References

  • CN102936220A - BOC protection method for aminopyridine - Google P
  • CN102936220B - BOC protection method for aminopyridine - Google P
  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application - PubMed. [Link]

  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC - NIH. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - Semantic Scholar. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC - NIH. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. [Link]

  • (PDF) Amino Protecting Groups Stability - Academia.edu. [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. [Link]

  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. [Link]

  • “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine. [Link]

  • Alkaline stability of pendant C2-protected poly(imidazolium)s - RSC Publishing. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. [Link]

  • Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis - ResearchGate. [Link]

  • Removal of the Fmoc group by secondary amines for the formation of a free - ResearchGate. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. [Link]

  • Amino Acid-Protecting Groups - ResearchGate. [Link]

  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Three‐Component Aminoarylation of Electron‐Rich Alkenes by Merging Photoredox with Nickel Catalysis - PMC - NIH. [Link]

  • Application Note - N-o-Ns Protection | PDF | Amine | Organic Compounds - Scribd. [Link]

  • (PDF) Synthesis of chiral N-trifluoroacetyl-methionine derivatives and apply them as acyl donors for Friedel-Crafts acylation - ResearchGate. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • Postulations for the Migration Behavior of Amino Acids as Cations in Capillary Zone Electrophoresis - PMC - PubMed Central. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-Methyl vs. 2-Phenyl Imidazo[1,2-a]pyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] The synthetic accessibility and the ability to readily introduce diverse substituents at various positions have made it an attractive framework for the development of novel therapeutic agents. Among the possible modifications, substitution at the 2-position has been shown to be a critical determinant of the biological activity profile. This guide provides an in-depth comparison of the bioactivity of two key analogs: 2-methyl and 2-phenyl imidazo[1,2-a]pyridines, offering insights for researchers and professionals engaged in drug discovery and development.

The Crucial Role of the 2-Position Substituent: A Structural Overview

The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring system profoundly influences its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These factors, in turn, dictate the molecule's interaction with biological targets, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and selectivity.

The 2-methyl and 2-phenyl analogs represent a fundamental comparison between a small, aliphatic group and a larger, aromatic moiety. This seemingly simple substitution can lead to significant divergence in biological activity, highlighting the intricate structure-activity relationships (SAR) that govern this chemical class.

Comparative Bioactivity Analysis: Anticancer and Antimicrobial Properties

While a definitive head-to-head comparative study under identical experimental conditions is not extensively documented in the public literature, a comprehensive analysis of existing data from various sources allows for a reasoned comparison of the bioactivity of 2-methyl and 2-phenyl imidazo[1,2-a]pyridines. The primary areas where these compounds have shown significant promise are in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the potential of 2-substituted imidazo[1,2-a]pyridines as anticancer agents.[4][5][6] The general trend observed suggests that the presence of a larger, aromatic group at the 2-position often correlates with enhanced cytotoxic activity against a range of cancer cell lines.

2-Phenyl Imidazo[1,2-a]pyridines: The phenyl group, with its potential for π-π stacking and hydrophobic interactions, can facilitate stronger binding to the active sites of target proteins.[7] This enhanced binding affinity is often translated into lower IC50 values. For instance, various 2-phenylimidazo[1,2-a]pyridine derivatives have been synthesized and shown to exhibit potent anticancer activity.[5][8]

2-Methyl Imidazo[1,2-a]pyridines: While generally considered to be less potent than their 2-phenyl counterparts in many anticancer assays, 2-methyl derivatives are not without significant activity. Their smaller size may allow them to access different binding pockets or exhibit alternative mechanisms of action. Furthermore, the methyl group can be a site for metabolic modification, which can influence the compound's pharmacokinetic profile.

Data Summary Table: Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Phenyl Imidazo[1,2-a]pyridine DerivativesHCC1937 (Breast Cancer)45 - 47.7[4][9]
2-Phenyl Imidazo[1,2-a]pyridine DerivativesVarious Cancer Cell Lines-[5]
2-Methyl Imidazo[1,2-a]pyridine DerivativesHT-29 (Colon), B16F10 (Melanoma)Potent[10]

Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been extensively investigated for its antimicrobial properties against a spectrum of bacteria and fungi.[11][12] Similar to the trend observed in anticancer studies, the nature of the 2-substituent plays a pivotal role in determining the antimicrobial potency and spectrum.

2-Phenyl Imidazo[1,2-a]pyridines: The lipophilic nature of the phenyl group can enhance the ability of these compounds to penetrate bacterial cell membranes. Several studies have reported good antibacterial activity for 2-phenylimidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[7]

2-Methyl Imidazo[1,2-a]pyridines: While specific comparative data is limited, the general understanding is that 2-methyl derivatives may exhibit a different spectrum of activity. In some cases, the smaller size might be advantageous for interacting with specific bacterial targets. For instance, certain 2-methyl derivatives have shown notable activity against various bacterial strains.[12]

Data Summary Table: Antimicrobial Activity

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
2-Phenyl Imidazo[1,2-a]pyridine DerivativesS. aureus, B. subtilis, E. coli, S. typhiGood Activity[7]
2-Methyl Imidazo[1,2-a]pyridine DerivativesS. aureus, S. pyogenes, E. coli, P. aeruginosaPotent[12]

Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of many imidazo[1,2-a]pyridine derivatives has been linked to their ability to modulate critical cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway.[13][14] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[15][16][17][18][19]

Several studies have shown that 2-substituted imidazo[1,2-a]pyridines can inhibit the phosphorylation of Akt, a key kinase in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][13] The phenyl group at the 2-position may contribute to a more favorable interaction with the ATP-binding pocket of these kinases.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth IP Imidazo[1,2-a]pyridine (2-Phenyl) IP->Akt inhibits MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate 24h Step1->Step2 Step3 Treat with compounds Step2->Step3 Step4 Incubate 48-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate 4h Step5->Step6 Step7 Add DMSO Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End End Step8->End

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [20][21][22][23][24] Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the 2-methyl and 2-phenyl imidazo[1,2-a]pyridine compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The available evidence, though not from direct comparative studies, suggests that 2-phenyl imidazo[1,2-a]pyridines often exhibit superior anticancer activity compared to their 2-methyl counterparts, likely due to enhanced target engagement facilitated by the aromatic ring. In the realm of antimicrobial activity, the distinction is less clear-cut, with both substituents showing promise against various pathogens.

This guide underscores the critical importance of the 2-position substituent in modulating the bioactivity of the imidazo[1,2-a]pyridine scaffold. For drug discovery professionals, this highlights a key area for focused chemical library design and optimization. Future research should prioritize direct, head-to-head comparative studies of 2-methyl and 2-phenyl analogs, along with a broader range of 2-substituted derivatives, under standardized biological testing conditions. Such studies will provide a more definitive understanding of the SAR at this position and accelerate the development of novel imidazo[1,2-a]pyridine-based therapeutics with improved potency and selectivity.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. National Institutes of Health. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Determination of MIC by Broth Dilution Method. YouTube. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide. ResearchGate. [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. APJCP. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Green Synthesis, Characterization and Antidiabetic Activity of 2-Substituted Aryl/Alkyl-N-Aryl/Alkyl Imidazo[1,2-a]pyridin-3-amine Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Arylimidazo[1,2-a]pyridine containing bioactive molecules. ResearchGate. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Purity Analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine: HPLC, UPLC, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Methylimidazo[1,2-a]pyridin-5-amine, a key building block in medicinal chemistry.[1][2] We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), offering a comprehensive perspective on available analytical strategies. The quality of intermediates is critical, as it can dictate the quality of the final Active Pharmaceutical Ingredient (API).[3][4]

The Critical Role of Purity for this compound

This compound is a heterocyclic aromatic amine, a class of compounds widely utilized in the synthesis of novel therapeutic agents.[1][5] The purity of this intermediate is paramount, as impurities can carry through to the final API, potentially affecting its efficacy, safety, and stability.[6] Common impurities may include starting materials, by-products from the synthesis, or degradation products. Therefore, a robust and reliable analytical method for purity determination is essential.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is considered the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and robustness.[6][7] For a polar aromatic amine like this compound, reversed-phase HPLC is the most suitable approach.[8]

The Causality Behind Method Development Choices

The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation of the main compound from any potential impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and an excellent starting point.[8] The non-polar nature of the C18 stationary phase provides effective retention for the aromatic imidazopyridine ring system through hydrophobic interactions.

  • Mobile Phase: A combination of a polar aqueous phase and a miscible organic solvent is used to elute the analyte.

    • Aqueous Phase: A buffered aqueous solution is crucial for controlling the ionization state of the amine group. An acidic pH (e.g., pH 2.5-3.5 using phosphate buffer) will ensure the amine is protonated, leading to more consistent retention times and improved peak shape by minimizing tailing.

    • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds due to its lower viscosity and better UV transparency.

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is ideal for separating compounds with a range of polarities, which is expected in a purity analysis that needs to resolve both polar and non-polar impurities.

  • Detection: The imidazo[1,2-a]pyridine core contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., around 254 nm or a wavelength determined by a UV scan) will provide high sensitivity.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Accurately weigh sample Dilution 2. Dissolve in diluent (e.g., Mobile Phase A/B mixture) SamplePrep->Dilution Filtration 3. Filter through 0.45 µm syringe filter Dilution->Filtration Injection 5. Inject sample onto HPLC system Filtration->Injection MobilePhasePrep 4. Prepare and degas mobile phases MobilePhasePrep->Injection Separation 6. Gradient elution through C18 column Injection->Separation Detection 7. UV Detection Separation->Detection Integration 8. Integrate peak areas Detection->Integration Calculation 9. Calculate % Purity (% Area Normalization) Integration->Calculation Comparison_Logic cluster_hplc HPLC cluster_uplc UPLC cluster_ce Capillary Electrophoresis Start Purity Analysis of This compound HPLC_Node Robust & Reliable Standard Method Start->HPLC_Node Routine QC Method Development UPLC_Node High Throughput & Resolution Trace Impurity Detection Start->UPLC_Node High-throughput Screening Complex Samples CE_Node Orthogonal Method Confirmation of Purity Start->CE_Node Complementary Technique Difficult Separations

Sources

A Head-to-Head Comparison of Imidazopyridine Synthesis Methods: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including hypnotic, anxiolytic, and anti-ulcer effects.[1][2] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, a subject of enduring interest for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of key synthetic methods for constructing the imidazopyridine nucleus, offering insights into their mechanisms, practical advantages, and limitations to aid in the selection of the most appropriate method for a given research objective.

The Classics: Tschitschibabin and Ortoleva-King Reactions

The traditional syntheses of imidazopyridines have laid the groundwork for many modern adaptations. These methods, while historically significant, often require harsh reaction conditions.

The Tschitschibabin Reaction

First reported by Aleksei Tschitschibabin in 1925, this reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloaldehyde.[3] The original procedure often required high temperatures (150-200°C) in a sealed tube, which resulted in modest yields.[3]

Mechanism and Rationale: The reaction proceeds through an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazopyridine ring system. The use of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions and improve efficiency.[3]

Tschitschibabin Reaction 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 SN2 Attack alpha-Haloaldehyde alpha-Haloaldehyde alpha-Haloaldehyde->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Imidazopyridine Imidazopyridine Intermediate_2->Imidazopyridine Dehydration

Caption: The Tschitschibabin reaction mechanism.

Advantages:

  • Conceptually simple and utilizes readily available starting materials.

Disadvantages:

  • Often requires harsh reaction conditions (high temperatures).

  • Can result in low to moderate yields.

  • Limited substrate scope.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides an alternative classical route, particularly for the synthesis of 2-arylimidazo[1,2-a]pyridines. This method involves the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine.[4][5]

Mechanism and Rationale: The reaction is believed to proceed through the in-situ formation of an α-iodoacetophenone, which then reacts with 2-aminopyridine. A key intermediate is the Ortoleva-King salt, which upon treatment with a base, undergoes cyclization and dehydration to afford the final product.[6] The iodine plays a crucial role in activating the acetophenone for nucleophilic attack by the aminopyridine.

Ortoleva-King Reaction Acetophenone Acetophenone alpha-Iodoacetophenone α-Iodoacetophenone Acetophenone->alpha-Iodoacetophenone Iodine Iodine Iodine->alpha-Iodoacetophenone Ortoleva-King_Salt Ortoleva-King Salt alpha-Iodoacetophenone->Ortoleva-King_Salt 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Ortoleva-King_Salt Imidazopyridine Imidazopyridine Ortoleva-King_Salt->Imidazopyridine Base, Cyclization, Dehydration

Caption: The Ortoleva-King reaction pathway.

Advantages:

  • Allows for the synthesis of 2-aryl substituted imidazopyridines.

  • One-pot variations have been developed to improve efficiency.[4]

Disadvantages:

  • Requires stoichiometric amounts of iodine in the classical procedure.

  • Can have moderate yields depending on the substrates.

Modern Synthetic Approaches

Contemporary methods for imidazopyridine synthesis focus on improving efficiency, milder reaction conditions, and greater molecular diversity through multicomponent reactions, catalysis, and enabling technologies like microwave irradiation.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[7][8] This methodology offers a high degree of atom economy and allows for the rapid generation of diverse compound libraries.[9]

Mechanism and Rationale: The reaction is typically catalyzed by a Lewis acid, such as scandium triflate or ytterbium triflate. The aldehyde and 2-aminopyridine first condense to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by an intramolecular cyclization and tautomerization to yield the final 3-aminoimidazopyridine product.

GBB Reaction 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Cycloaddition_Intermediate [4+1] Cycloaddition Intermediate Schiff_Base->Cycloaddition_Intermediate Isocyanide Isocyanide Isocyanide->Cycloaddition_Intermediate Imidazopyridine 3-Aminoimidazopyridine Cycloaddition_Intermediate->Imidazopyridine Intramolecular Cyclization & Tautomerization

Caption: The Groebke-Blackburn-Bienaymé reaction flow.

Advantages:

  • High atom economy and convergence.

  • Access to a wide range of substituents at three positions.

  • Generally good to excellent yields.[10]

  • Can be performed under mild conditions.

Disadvantages:

  • Isocyanides can be toxic and have unpleasant odors.

  • Requires a catalyst in most cases.

Microwave-Assisted Synthesis

The use of microwave irradiation has significantly accelerated the synthesis of imidazopyridines, often leading to higher yields and shorter reaction times compared to conventional heating. This technology can be applied to various synthetic strategies, including the Tschitschibabin and GBB reactions.

Rationale for Improvement: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and pressure. This can overcome activation energy barriers more effectively than conventional heating, resulting in faster reaction rates.

A notable example is the microwave-assisted condensation of a pyridine, a substituted bromoacetophenone, and ammonium acetate in a one-pot synthesis, which produces imidazopyridines in good yields.[3] Another study demonstrated the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine and phenacyl bromides in just 60 seconds with yields ranging from 24% to 99%.[11]

Advantages:

  • Drastically reduced reaction times.

  • Often leads to higher yields and cleaner reactions.

  • Enables reactions that are difficult under conventional heating.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis, particularly with copper, has emerged as a versatile tool for imidazopyridine synthesis. These methods often involve C-H functionalization and oxidative cyclization pathways, offering novel disconnections and access to a broad range of derivatives.

Example: Copper-Catalyzed Three-Component Reaction: A straightforward method for the synthesis of functionalized imidazo[1,2-a]pyridines involves a copper(II)-catalyzed three-component cascade reaction of benzaldehydes, 2-aminopyridines, and propiolate derivatives in the presence of air.[3] This protocol is marked by excellent yields and good functional group tolerance.

Mechanism and Rationale: The copper catalyst facilitates multiple steps in the reaction cascade. It can activate the starting materials, promote the formation of key intermediates through oxidative coupling, and catalyze the final cyclization step. The use of a mild oxidant like air makes these processes more environmentally friendly.

Advantages:

  • High efficiency and broad substrate scope.

  • Access to complex imidazopyridine derivatives.

  • Often proceeds under milder conditions than classical methods.

Disadvantages:

  • Cost and toxicity of the metal catalyst can be a concern.

  • Catalyst and ligand screening may be required for optimization.

  • Removal of the metal catalyst from the final product is necessary for pharmaceutical applications.

Head-to-Head Performance Comparison

Synthesis MethodKey ReactantsTypical ConditionsReaction TimeYieldKey AdvantagesKey Disadvantages
Tschitschibabin 2-Aminopyridine, α-HaloaldehydeHigh temperature (150-200°C), sealed tubeSeveral hoursLow to ModerateSimple, readily available starting materialsHarsh conditions, low yields
Ortoleva-King 2-Aminopyridine, Acetophenone, IodineNeat, 110°C~4 hours40-60%[4]Access to 2-aryl derivatives, one-pot variationsStoichiometric iodine, moderate yields
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideLewis acid catalyst (e.g., NH₄Cl), 60°C, Microwave30 minutes82-91%[7]High atom economy, diversity, mild conditionsUse of odorous and toxic isocyanides
Microwave-Assisted Varies (e.g., 2-AP, phenacyl bromide)Microwave irradiation, 60-180°C1-30 minutes24-99%[11]Extremely fast, often high yieldsRequires specialized equipment, scalability
Copper-Catalyzed 2-AP, Aldehyde, AlkyneCu(OAc)₂, airSeveral hoursGood to ExcellentHigh efficiency, broad scope, mild conditionsCatalyst cost/toxicity, metal removal

Detailed Experimental Protocols

Protocol for Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This one-pot procedure is adapted from a reported synthesis.[4]

Materials:

  • 2-Aminopyridine

  • Acetophenone

  • Iodine (I₂)

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • In a reaction vessel, combine acetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol).

  • Heat the neat reaction mixture at 110°C for 4 hours.

  • After cooling to room temperature, add a sufficient amount of aqueous NaOH solution.

  • Heat the mixture at 100°C for 1 hour.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylimidazo[1,2-a]pyridine.

Expected Yield: 40-60%

Protocol for Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazopyridine Derivative

This microwave-assisted protocol is based on a reported procedure.[7]

Materials:

  • An appropriate azidobenzaldehyde (1.0 equiv.)

  • 2-Aminopyridine (1.0 equiv.)

  • An isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv.)

  • Ammonium chloride (NH₄Cl) (20 mol%)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the azidobenzaldehyde, 2-aminopyridine, the isocyanide, and ammonium chloride.

  • Dissolve the reactants in ethanol (1 M).

  • Heat the reaction mixture in a microwave reactor at 60°C for 30 minutes (150 W).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting materials are consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: 82-91%

Conclusion and Future Outlook

The synthesis of imidazopyridines has evolved significantly from the classical, high-temperature methods of Tschitschibabin and Ortoleva-King to the highly efficient and versatile modern techniques. For rapid library synthesis and the generation of molecular diversity, the Groebke-Blackburn-Bienaymé multicomponent reaction is an exceptional choice, especially when coupled with microwave assistance. For syntheses requiring broad substrate scope and high efficiency, copper-catalyzed methods offer a powerful alternative.

The choice of synthetic method will ultimately depend on the specific goals of the research, including the desired substitution pattern, scale of the reaction, and available resources. As the field continues to advance, we can anticipate the development of even more sustainable and efficient methods, such as those employing biocatalysis or photoredox catalysis, further expanding the synthetic chemist's toolkit for accessing this important class of heterocyclic compounds.

References

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. [Link]

  • G. G., G., et al. (2013). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01014. [Link]

  • ResearchGate. (2019). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. [Link]

  • ResearchGate. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. [Link]

  • NIH. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]

  • NIH. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • ResearchGate. (n.d.). Advances in the Study of the Chichibabin Reaction. Retrieved from [Link]

  • ResearchGate. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Retrieved from [Link]

  • ChemistryViews. (2019, March 17). Milder Conditions for the Chichibabin Reaction. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. Retrieved from [Link]

  • Chichibabin Reaction. (n.d.). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.